26-Hydroxycholesterol

Vue d'ensemble

Description

26-Hydroxycholesterol, also known as cholest-5-ene-3β,26-diol, is an oxysterol derived from cholesterol. It is synthesized by a mitochondrial P-450 enzyme and is widely distributed in various tissues. This compound plays a significant role in cholesterol metabolism and is involved in the synthesis of bile acids .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 26-Hydroxycholesterol can be synthesized from cholesterol through enzymatic hydroxylation. A practical method involves the use of a two-step reduction procedure starting from kryptognin (cholest-5-ene-3β,26-diol,16-22-dione). The Clemmensen reduction (Zn/Hg amalgam and HCl) yields a mixture of this compound, this compound-16-one, and this compound-22-one .

Industrial Production Methods: Industrial production of this compound typically involves microbial transformation of cholesterol using specific enzymes such as CYP125 and CYP142. These enzymes hydroxylate the terminal methyl groups of the cholesterol side chain at positions C26 and C27 .

Analyse Des Réactions Chimiques

Types of Reactions: 26-Hydroxycholesterol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Enzymatic oxidation using mitochondrial P-450 enzymes.

Reduction: Clemmensen reduction using Zn/Hg amalgam and HCl.

Substitution: Reactions involving nucleophilic substitution at the hydroxyl group.

Major Products: The major products formed from these reactions include bile acids and other oxysterols .

Applications De Recherche Scientifique

Synthesis and Metabolism

26-Hydroxycholesterol is synthesized primarily in the liver and other tissues through the action of cytochrome P450 enzymes. It is formed from cholesterol via hydroxylation at the 26th carbon position. This compound is transported in plasma lipoproteins, predominantly as fatty acid esters, and is metabolized into bile acids in the liver. Understanding its metabolic pathway is crucial for elucidating its biological functions and potential therapeutic uses.

Cholesterol Regulation

One of the primary functions of this compound is its role in regulating cholesterol homeostasis. It inhibits cholesterol synthesis by downregulating the activity of HMG-CoA reductase, a key enzyme in the cholesterol biosynthetic pathway. Additionally, it affects low-density lipoprotein (LDL) receptor activity, which plays a critical role in cholesterol uptake by cells .

Impact on Cell Proliferation

Studies have demonstrated that this compound can inhibit DNA synthesis in various cell types, indicating its potential as an anti-proliferative agent. This effect may be beneficial in conditions characterized by excessive cell growth, such as cancer .

Inflammatory Response Modulation

Research indicates that this compound may influence inflammatory responses by modulating macrophage activity. It has been shown to alter the expression of genes involved in inflammation and lipid metabolism, suggesting a role in conditions like atherosclerosis .

Cardiovascular Diseases

Given its effects on cholesterol metabolism and inflammation, this compound has been investigated for its potential therapeutic applications in cardiovascular diseases. Its ability to regulate lipid profiles and reduce arterial inflammation may help mitigate atherosclerosis progression .

Neurodegenerative Disorders

In conditions such as Alzheimer's disease, altered cholesterol metabolism is implicated. Studies suggest that this compound may play a protective role against neurodegeneration by modulating lipid metabolism and reducing amyloid plaque formation .

Cerebrotendinous Xanthomatosis

This rare genetic disorder is characterized by impaired bile acid synthesis and accumulation of cholesterol due to defective hydroxylation pathways. Research indicates that restoring levels of this compound could potentially ameliorate symptoms by enhancing bile acid production .

Case Studies

| Study Title | Findings | Implications |

|---|---|---|

| "Effects of this compound on Cholesterol Synthesis" | Demonstrated significant inhibition of HMG-CoA reductase activity in vitro. | Potential use as a therapeutic agent for hypercholesterolemia. |

| "Role of this compound in Macrophage Function" | Showed modulation of inflammatory cytokine production in macrophages exposed to this compound. | Possible application in treating inflammatory diseases like atherosclerosis. |

| "Impact on Neurodegenerative Disease Models" | Found protective effects against neurotoxicity associated with amyloid-beta exposure. | Suggests therapeutic potential for Alzheimer's disease management. |

Mécanisme D'action

26-Hydroxycholesterol exerts its effects through various molecular targets and pathways. It inhibits cholesterol synthesis and low-density lipoprotein receptor activity by reducing the activity of HMG-CoA reductase. Additionally, it influences DNA synthesis and immune responses by modulating signaling pathways involved in inflammation and cholesterol metabolism .

Comparaison Avec Des Composés Similaires

- 25-Hydroxycholesterol

- 24-Hydroxycholesterol

- 27-Hydroxycholesterol

Comparison: 26-Hydroxycholesterol is unique due to its specific hydroxylation at the C26 position, which distinguishes it from other oxysterols. While 25-Hydroxycholesterol and 27-Hydroxycholesterol also play roles in cholesterol metabolism, this compound is particularly significant in the synthesis of bile acids and the regulation of cholesterol synthesis .

Activité Biologique

26-Hydroxycholesterol (26-OH) is a significant oxysterol derived from cholesterol metabolism, primarily synthesized in various tissues via mitochondrial cytochrome P450 enzymes. This compound exhibits a range of biological activities that influence cholesterol homeostasis, immune responses, and cellular functions. This article provides a detailed overview of its biological activity, including synthesis, metabolism, and implications for health and disease.

Synthesis and Metabolism

This compound is produced through the hydroxylation of cholesterol at the C-26 position, primarily by the enzyme CYP27A1. This process occurs in the liver and other tissues, where 26-OH is further metabolized into bile acids or transported in lipoproteins.

Key Points:

- Enzymatic Pathway : The synthesis involves mitochondrial P-450 enzymes, notably CYP27A1, which is expressed in various tissues including the liver and macrophages .

- Transport Mechanism : 26-OH is mainly transported as a fatty acid ester within plasma lipoproteins; however, the specifics of its transport across cell membranes remain unclear .

Cholesterol Regulation

One of the primary roles of this compound is its involvement in cholesterol metabolism:

- Inhibition of Cholesterol Synthesis : Studies indicate that 26-OH can inhibit HMG-CoA reductase activity, leading to reduced cholesterol synthesis .

- Impact on LDL Receptor Activity : It also inhibits low-density lipoprotein (LDL) receptor activity, which may contribute to elevated plasma cholesterol levels .

Immune Modulation

Recent research highlights the role of this compound in modulating immune responses:

- Regulation of Immune Cells : 26-OH acts as a ligand for liver X receptors (LXRs), influencing macrophage activity and promoting reverse cholesterol transport . This mechanism is crucial for maintaining lipid homeostasis and preventing atherosclerosis.

- Inflammatory Response : Elevated levels of 26-OH have been associated with inflammatory conditions, suggesting a dual role in both promoting and regulating inflammation .

Case Study: Cerebrotendinous Xanthomatosis

Cerebrotendinous xanthomatosis (CTX) is a rare genetic disorder characterized by impaired metabolism of sterols, leading to decreased levels of this compound. Patients with CTX exhibit:

- Increased Cholesterol Synthesis : Due to reduced hydroxylation activity, patients show elevated cholesterol levels and associated complications such as xanthomas and neurological deficits .

- Therapeutic Implications : Understanding the metabolic pathways involving 26-OH could lead to targeted therapies aimed at restoring normal lipid metabolism in CTX patients.

Research Findings on Bile Acid Metabolism

A study investigating the metabolism of this compound revealed:

- Conversion to Bile Acids : After administration, significant proportions of 26-OH were metabolized to bile acids like chenodeoxycholic acid and cholate. Approximately 87% of radioactivity from labeled 26-OH was recovered as bile acids, indicating its role as an intermediate in bile acid synthesis .

- Comparative Metabolism : Compared to other oxysterols like 7α-hydroxycholesterol, 26-OH showed a distinct metabolic pathway favoring chenodeoxycholate production over cholate .

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Cholesterol Synthesis Inhibition | Reduces HMG-CoA reductase activity leading to decreased cholesterol levels. |

| LDL Receptor Activity | Inhibits LDL receptor function, impacting plasma cholesterol levels. |

| Immune Modulation | Acts on LXRs to regulate macrophage function and inflammation. |

| Bile Acid Metabolism | Serves as an intermediate in bile acid synthesis; predominantly converted to chenodeoxycholic acid. |

Propriétés

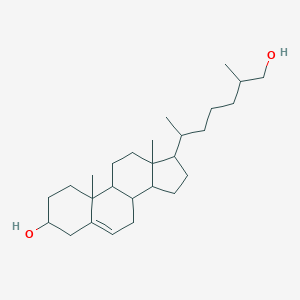

IUPAC Name |

17-(7-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O2/c1-18(17-28)6-5-7-19(2)23-10-11-24-22-9-8-20-16-21(29)12-14-26(20,3)25(22)13-15-27(23,24)4/h8,18-19,21-25,28-29H,5-7,9-17H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYHRJWMENCALJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13095-61-9 | |

| Record name | NSC226105 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226105 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.